molecular formula C10H7N5O2 B1483293 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2097983-14-5

1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1483293
CAS No.: 2097983-14-5
M. Wt: 229.19 g/mol
InChI Key: NUCDCZRXHRMZQB-UHFFFAOYSA-N
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Description

The compound “1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups, including a cyanomethyl group (-CH2CN), a pyrazinyl group (a nitrogen-containing aromatic ring), a pyrazole group (another type of nitrogen-containing ring), and a carboxylic acid group (-COOH) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the various rings and functional groups. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the carboxylic acid group could participate in acid-base reactions, and the cyanomethyl group could undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, such as its toxicity and reactivity .

Future Directions

The future research directions for this compound could include further studies to fully characterize its properties, investigations into its potential uses (for example, in medicine or materials science), and the development of new synthesis methods .

Properties

IUPAC Name

2-(cyanomethyl)-5-pyrazin-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2/c11-1-4-15-9(10(16)17)5-7(14-15)8-6-12-2-3-13-8/h2-3,5-6H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCDCZRXHRMZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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